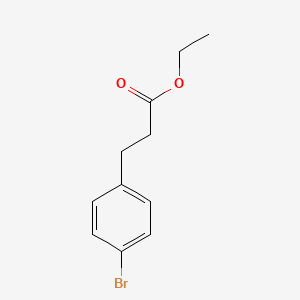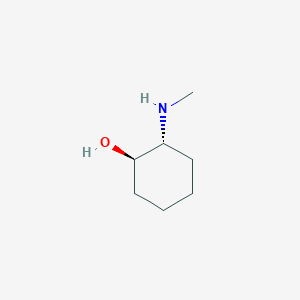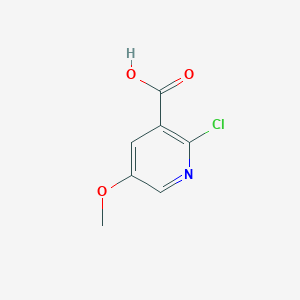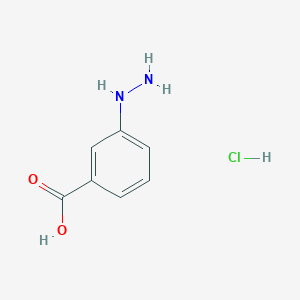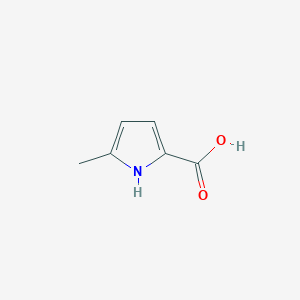
cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol
Vue d'ensemble
Description
“Cis-5,6,7,8-Tetrahydro-1,6,7-naphthalenetriol” is a chemical compound with the molecular formula C10H12O3 . It is used as an intermediate in the preparation of nondepressant β-adrenergic blocking agents .
Molecular Structure Analysis
The molecular structure of “cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol” can be represented by the SMILES notation:OC1=C2CC(O)C(O)CC2=CC=C1 . The InChI representation is InChI=1S/C15H14O4S/c16-14(17)11-20(18,19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17) . Physical And Chemical Properties Analysis
“Cis-5,6,7,8-Tetrahydro-1,6,7-naphthalenetriol” has a molecular weight of 180.2 . It has a predicted density of 1.4 g/cm3 . The melting point is 188-188.5 °C (solvent: ethanol) , and the boiling point is predicted to be 363.8ºC at 760mmHg . The flash point is 183.4ºC .Applications De Recherche Scientifique
Stereochemistry and Synthesis Techniques
A study by Felzmann et al. (2006) described a stereoselective route to construct cis-hexahydronaphthalene, an intermediate in the synthesis of the antibiotic branimycin. This process involved a transannular Diels-Alder reaction (TADA), highlighting the compound's role in complex organic syntheses (Felzmann, Arion, Mieusset, & Mulzer, 2006).
Sampson et al. (2004) investigated the acid-catalyzed hydrolyses of epoxides related to cis-tetrahydronaphthalene. The study found that these reactions yield a majority of cis diol, providing insights into the stereochemistry of such compounds (Sampson, Paik, Duvall, & Whalen, 2004).
Chemoenzymatic Synthesis
- Boyd et al. (2003) utilized cis-dihydrodiol and cis-tetrahydrodiol bacterial metabolites of naphthalene and 1,2-dihydronaphthalene in chemoenzymatic syntheses. This process enabled the production of enantiopure samples of dihydroxy-tetrahydronaphthalene stereoisomers, demonstrating the compound's potential in chemoenzymatic applications (Boyd, Sharma, Kerley, McConville, Allen, & Blacker, 2003).
Catalytic Reactions
- Wu, Jeganmohan, and Cheng (2005) described a nickel-catalyzed, highly regio- and stereoselective ring-opening reaction of alkyl- and allylzirconium reagents to 7-oxabenzonorbornadienes, resulting in the synthesis of cis-2-alkyl- or allyl-1,2-dihydronaphthalenes. This showcases the compound's utility in catalytic reactions for synthesizing specific stereoisomers (Wu, Jeganmohan, & Cheng, 2005).
Computational Studies
- Damera and Pagadala (2023) explored an eco-friendly approach for constructing multi-functionalized benzenes, using derivatives of tetrahydronaphthalene. Computational studies validated the target molecules, emphasizing the compound's role in green chemistry and computational drug design (Damera & Pagadala, 2023).
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Propriétés
IUPAC Name |
(6S,7R)-5,6,7,8-tetrahydronaphthalene-1,6,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-8-3-1-2-6-4-9(12)10(13)5-7(6)8/h1-3,9-13H,4-5H2/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKZSCHMOAPNEN-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC2=C1C=CC=C2O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CC2=C1C=CC=C2O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189210 | |
| Record name | cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol | |
CAS RN |
35697-16-6 | |
| Record name | cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035697166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-5,6,7,8-tetrahydronaphthalene-1,6,7-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





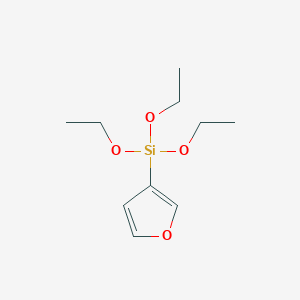

![7-Chloro-5-methoxythieno[3,2-b]pyridine](/img/structure/B1589907.png)


